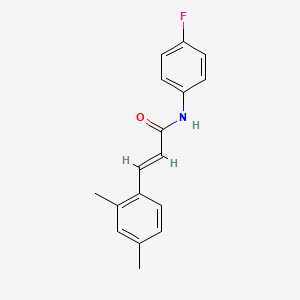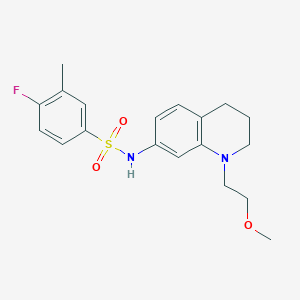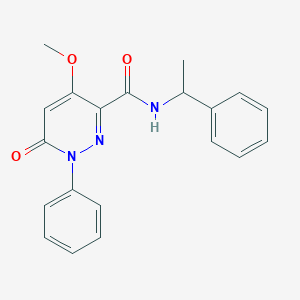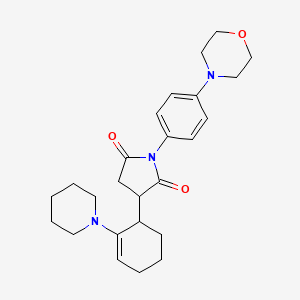
3-(2,4-dimethylphenyl)-N-(4-fluorophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethylphenyl)-N-(4-fluorophenyl)acrylamide (DMFPA) is a synthetic compound that has been studied extensively for its potential applications in scientific research and industrial processes. This compound is a derivative of acrylamide, a monomer used in the production of polyacrylamide gels. DMFPA is a versatile compound which has a wide range of properties, making it an ideal candidate for use in a variety of applications.
Aplicaciones Científicas De Investigación
Fluorography in Polyacrylamide Gels
- A study by Bonner and Laskey (1974) describes a method for detecting tritium in polyacrylamide gels using scintillation autography (fluorography), which may involve compounds similar to 3-(2,4-dimethylphenyl)-N-(4-fluorophenyl)acrylamide. This method is highly sensitive and efficient for detecting β-particles from tritium, making it a valuable tool in protein and nucleic acid analysis (Bonner & Laskey, 1974).
Quantitative Analysis of Tryptophanyl Residues
- Acrylamide, a component related to this compound, has been used in research by Eftink and Ghiron (1976) for the quenching of tryptophanyl fluorescence in proteins. This method aids in determining the exposure level of tryptophan residues, providing insights into protein structure and conformational changes (Eftink & Ghiron, 1976).
Self-Assembled Aggregates for Hydrophilic Compound Recognition
- Research by Sawada et al. (2000) on self-assembled aggregates of fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide oligomer highlights the potential for selective recognition of hydrophilic amino and N,N-dimethylamino compounds. These aggregates can transfer specific compounds from aqueous solutions to organic media, suggesting possible applications in chemical separation and analysis (Sawada et al., 2000).
Electrochromic and Electrofluorescent Dual-Switching Polyamide
- A study by Sun et al. (2016) on electroactive polyamides with bis(diphenylamino)-fluorene units, which are structurally related to this compound, shows these materials possess reversible electrochromic and electrofluorescent properties. This dual-switching capability makes them suitable for advanced material applications such as smart windows or displays (Sun et al., 2016).
Anodic Electrochromic Aromatic Polyamides
- Research by Liou and Chang (2008) involves the synthesis of polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties, which are related to the structure of this compound. These polyamides exhibit high glass transition temperatures and stable electrochromic properties, suggesting their use in electronic and optical devices (Liou & Chang, 2008).
Fullerene Arrangement on Polymer Surfaces
- A study by Sawada et al. (2003) demonstrates the use of fluoroalkyl end-capped N-(1,1-dimethyl-3-oxobutyl)acrylamide polymers for arranging fullerenes on surfaces, such as poly(methyl methacrylate). This research suggests potential applications in the modification of polymer surfaces for advanced material technologies (Sawada et al., 2003).
Luminol Chemiluminescence Enhancement
- Research conducted by Sawada et al. (2000) shows that fluoroalkylated end-capped N-(1,1-dimethyl-3-oxobutyl) acrylamide oligomer can selectively stimulate chemiluminescence of luminol, enhancing its light emission yield. This finding could have implications in analytical chemistry, particularly in sensitive detection methods (Sawada et al., 2000).
Propiedades
IUPAC Name |
(E)-3-(2,4-dimethylphenyl)-N-(4-fluorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-12-3-4-14(13(2)11-12)5-10-17(20)19-16-8-6-15(18)7-9-16/h3-11H,1-2H3,(H,19,20)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIKCLWSBMCMBX-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Amino-6-(2-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973097.png)
![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2973098.png)

![2-chloro-N-[(1-phenylcyclobutyl)methyl]pyridine-3-carboxamide](/img/structure/B2973101.png)
![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]-2-methylpropanamide](/img/structure/B2973102.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2973106.png)
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2973107.png)
![2-((2-chlorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

